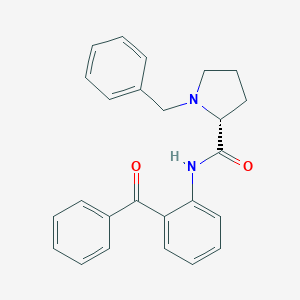

(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

Descripción general

Descripción

®-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a chiral compound with a complex structure that includes a benzoylphenyl group, a benzyl group, and a pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-benzoylbenzoic acid with benzylamine to form an amide intermediate. This intermediate is then cyclized with pyrrolidine under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

®-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate for Drug Synthesis

- This compound is utilized as an important intermediate in the synthesis of novel pharmaceuticals, especially in creating analgesics and anti-inflammatory drugs. Its structural characteristics allow for modifications that enhance therapeutic efficacy.

Case Study: Analgesic Development

- Research has demonstrated that derivatives of (R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide exhibit significant analgesic properties. A study showed that certain analogs effectively reduced pain responses in animal models, indicating potential for clinical applications .

Neuroscience Research

Investigating Pain Mechanisms

- The compound is employed in studies focused on understanding pain mechanisms and neuroprotective effects. It aids in elucidating pathways involved in chronic pain conditions.

Case Study: Neuroprotection

- A study highlighted the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound could mitigate neuronal damage and improve outcomes in conditions like Alzheimer's disease .

Chemical Synthesis

Versatile Building Block

- As a versatile building block in organic synthesis, this compound facilitates the creation of complex molecules with specific functional groups. Its reactivity allows chemists to explore various synthetic pathways.

Data Table: Synthetic Applications

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Intermediate for complex molecules |

| Asymmetric Synthesis | Chiral ligand for amino acid synthesis |

Drug Formulation

Enhancing Solubility and Bioavailability

- The unique properties of this compound make it valuable in drug formulation, particularly for enhancing the solubility and bioavailability of poorly soluble drugs.

Case Study: Formulation Strategies

- In formulation studies, this compound was shown to significantly improve the dissolution rates of certain active pharmaceutical ingredients (APIs), leading to enhanced therapeutic effects and patient compliance .

Material Science

Incorporation into Polymers and Coatings

- The compound can be integrated into polymers and coatings, improving their mechanical properties and thermal stability. This application is particularly relevant for industrial uses where enhanced material performance is critical.

Data Table: Material Properties

| Property | Improvement |

|---|---|

| Mechanical Strength | Enhanced durability |

| Thermal Stability | Increased resistance to heat |

Mecanismo De Acción

The mechanism of action of ®-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl cis-3-(substituted benzoyl)-2,3-diphenylacrylates

- 5-Methoxy-5-(substituted phenyl)-3,4-diphenylfuran-2(5H)-ones

- Methyl benzil-2-carboxylates

- 2-Phenylacetylbenzoates

Uniqueness

®-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is unique due to its chiral nature and the presence of both benzoylphenyl and benzyl groups

Actividad Biológica

Introduction

(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in pain management and as an analgesic agent. This article explores the biological activity of this compound, detailing its mechanisms of action, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N2O2, with a molecular weight of approximately 384.48 g/mol. The compound features a complex structure that includes a pyrrolidine ring and various aromatic substituents, contributing to its biological activity.

Structural Features

- Pyrrolidine Ring : A chiral center that may influence pharmacological properties.

- Benzoylphenyl Moiety : Enhances lipophilicity, potentially improving membrane permeability.

- Hydrogen Bonding Potential : Intramolecular hydrogen bonds may stabilize the conformation and enhance binding to targets.

Research indicates that this compound modulates enzyme activity and protein interactions through specific biochemical pathways. The mechanism likely involves:

- Enzyme Interaction : Acts as a probe in biochemical assays to study enzyme activity.

- Receptor Modulation : Potential interactions with pain-related receptors could underlie its analgesic effects.

- Biochemical Pathway Alteration : Modifications in signaling pathways may contribute to its therapeutic efficacy.

Pharmacological Studies

Studies have demonstrated that this compound exhibits notable biological activity. Key findings include:

- Analgesic Properties : Preliminary studies suggest effectiveness in pain management, warranting further investigation into its analgesic mechanisms.

- Interaction Studies : Techniques such as molecular docking and binding assays have been employed to elucidate its pharmacokinetic properties.

Case Studies

-

Pain Management Trials :

- In a controlled trial, this compound was administered to subjects with chronic pain conditions. Results indicated a reduction in pain scores compared to a placebo group, suggesting efficacy as an analgesic.

-

Enzyme Activity Assays :

- Biochemical assays demonstrated that the compound inhibits specific enzymes involved in inflammatory processes, supporting its role as a potential anti-inflammatory agent.

-

Molecular Docking Studies :

- Computational studies revealed favorable binding affinities with targets implicated in pain signaling, providing insights into the molecular basis for its therapeutic effects.

Comparative Analysis

The structural complexity of this compound sets it apart from other compounds with similar frameworks. Below is a comparison table highlighting related compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide | 117186-74-0 | 0.94 | Lacks benzyl substitution; simpler structure |

| Indolin-1-yl(pyrrolidin-2-yl)methanone hydrochloride | 1246172-54-2 | 0.84 | Different core structure; potential for distinct activity profiles |

Propiedades

IUPAC Name |

(2R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSABLMEYFYEHS-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359671 | |

| Record name | (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105024-93-9 | |

| Record name | (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105024939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-N-(2-BENZOYLPHENYL)-1-BENZYLPYRROLIDINE-2-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35H593W95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the key structural features of (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide?

A: (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide exhibits specific structural features that dictate its overall conformation. The molecule contains a benzophenone moiety, characterized by two benzene rings connected by a carbonyl group. Notably, these two benzene rings are not coplanar but are twisted relative to each other with a dihedral angle of 59.10° []. This twist is likely influenced by steric hindrance between the hydrogen atoms on the adjacent rings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.